molecular formula C10H14S B13317351 1-Phenylbutane-2-thiol

1-Phenylbutane-2-thiol

Cat. No.: B13317351
M. Wt: 166.29 g/mol
InChI Key: WDZXMWCVLSAJDH-UHFFFAOYSA-N
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Description

1-Phenylbutane-2-thiol (C₁₀H₁₂S) is an organosulfur compound characterized by a phenyl group attached to the second carbon of a butane chain with a terminal thiol (-SH) group. Thiols are known for their nucleophilicity, strong odor, and propensity for oxidation to disulfides. Thiols generally exhibit moderate acidity (pKa ~10–12), enabling participation in hydrogen bonding and redox reactions. The phenyl group likely contributes to hydrophobic interactions and aromatic stabilization, influencing solubility and reactivity.

Properties

Molecular Formula

C10H14S

Molecular Weight

166.29 g/mol

IUPAC Name

1-phenylbutane-2-thiol

InChI

InChI=1S/C10H14S/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3

InChI Key

WDZXMWCVLSAJDH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=CC=C1)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylbutane-2-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 1-phenylbutane-2-bromide with sodium hydrosulfide (NaSH) in an aqueous or alcoholic medium. The reaction proceeds via an S_N2 mechanism, where the hydrosulfide ion acts as a nucleophile, displacing the bromide ion from the carbon chain .

Industrial Production Methods: In industrial settings, thiols are often produced using thiourea as a nucleophile. The reaction between 1-phenylbutane-2-bromide and thiourea forms an intermediate alkyl isothiourea salt, which is then hydrolyzed with an aqueous base to yield 1-phenylbutane-2-thiol .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylbutane-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Bromine (Br_2), iodine (I_2), hydrogen peroxide (H_2O_2), potassium permanganate (KMnO_4).

    Reducing Agents: Zinc (Zn), hydrochloric acid (HCl).

    Nucleophiles: Sodium hydrosulfide (NaSH), thiourea.

Major Products:

    Disulfides: Formed from the oxidation of thiols.

    Sulfinic and Sulfonic Acids: Formed from further oxidation of thiols.

    Thioethers: Formed from nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 1-Phenylbutane-2-thiol involves its thiol group, which can undergo oxidation-reduction reactions. The thiol group can form disulfide bonds, which are crucial in stabilizing protein structures and protecting cells from oxidative damage . Additionally, thiols can act as nucleophiles in substitution reactions, allowing them to participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Phenylbutane-2-thiol with structurally or functionally related compounds, focusing on molecular attributes, reactivity, and biological implications.

Structural and Functional Group Comparison

Compound Molecular Formula Functional Group(s) Molecular Weight (g/mol) Key Characteristics
1-Phenylbutane-2-thiol C₁₀H₁₂S Thiol (-SH) 164.27 High nucleophilicity; prone to oxidation; strong odor .
1-Methyltetrazole-5-thiol (MTT) C₂H₃N₄S Heterocyclic thiol 115.14 Inhibits gamma carboxylation; substrate for thiol methylation (Km = 0.26 mM) .
2-Methyl-1,3,4-thiadiazole-5-thiol (MTD) C₃H₄N₂S₂ Heterocyclic thiol 132.21 Higher methylation efficiency (Vmax 3.58× MTT); lower Km (0.068 mM) .
4-Phenyl-2-butanone C₁₀H₁₂O Ketone (-CO-) 148.20 Polar; participates in nucleophilic additions; higher boiling point than thiols .
1-Phenylbutan-2-ol C₁₀H₁₄O Alcohol (-OH) 150.22 Hydrogen bonding capability; higher water solubility than thiols .
Cyclobutanone, 2-[1-methyl-2-(phenylthio)ethyl] C₁₃H₁₆OS Thioether (-S-), ketone 220.33 Steric hindrance from cyclobutanone; thioether less acidic than thiol .
1-Phenyl-3-methylaminobutane C₁₁H₁₇N Amine (-NH-) 163.26 Basic; forms salts with acids; distinct biological interactions vs. thiols .

Reactivity and Metabolic Pathways

  • Thiols vs. Heterocyclic Thiols (MTT, MTD):
    MTT and MTD undergo enzymatic S-methylation via thiopurine methyltransferase (TPMT) and microsomal enzymes, with MTD showing superior catalytic efficiency (lower Km, higher Vmax) . This suggests that substituent position and heterocyclic structure influence metabolic rates. 1-Phenylbutane-2-thiol, lacking a heterocyclic scaffold, may exhibit slower methylation due to steric or electronic differences.
  • Thiols vs. Ketones/Alcohols: Ketones (e.g., 4-Phenyl-2-butanone) engage in nucleophilic additions (e.g., with Grignard reagents), while alcohols (e.g., 1-Phenylbutan-2-ol) undergo oxidation or esterification. Thiols, by contrast, oxidize to disulfides or form metal sulfides .
  • Thiols vs. Thioethers/Amines: Thioethers (e.g., Cyclobutanone derivative) are less reactive toward oxidation than thiols. Amines (e.g., 1-Phenyl-3-methylaminobutane) exhibit basicity and participate in protonation or alkylation, contrasting with thiols’ nucleophilic and acidic traits .

Physical Properties

  • Solubility:
    Thiols generally have lower water solubility than alcohols (e.g., 1-Phenylbutan-2-ol) due to weaker hydrogen bonding but higher solubility than aromatic hydrocarbons.
  • Boiling Points: Ketones (4-Phenyl-2-butanone) and alcohols typically have higher boiling points than thiols of similar molecular weight due to stronger dipole-dipole interactions or hydrogen bonding .

Biological Activity

1-Phenylbutane-2-thiol, a sulfur-containing organic compound, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

1-Phenylbutane-2-thiol is characterized by its thiol (-SH) functional group attached to a phenylbutane backbone. Its structure can be represented as follows:

C6H5C(CH2CH2CH3)SH\text{C}_6\text{H}_5\text{C}(\text{CH}_2\text{CH}_2\text{CH}_3)\text{SH}

The presence of the thiol group imparts unique chemical reactivity and biological interactions.

Antioxidant Properties

Research has indicated that 1-Phenylbutane-2-thiol exhibits significant antioxidant activity. It can scavenge free radicals, thereby protecting cellular components from oxidative damage. A study demonstrated that compounds with thiol groups can enhance the body’s antioxidant defenses, potentially reducing the risk of chronic diseases associated with oxidative stress .

Antimicrobial Activity

1-Phenylbutane-2-thiol has shown promising antimicrobial properties against various pathogens. In vitro studies reveal that it possesses bactericidal effects against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Table 1: Antimicrobial Efficacy of 1-Phenylbutane-2-thiol

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxic Effects

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. A notable study reported that 1-Phenylbutane-2-thiol induces apoptosis in human lung cancer cells (A549) through the activation of caspase pathways, leading to cell cycle arrest and increased levels of pro-apoptotic proteins .

Case Study: Cytotoxicity in Cancer Cells

In a controlled experiment, A549 cells were treated with varying concentrations of 1-Phenylbutane-2-thiol. The results indicated a dose-dependent increase in cytotoxicity:

Table 2: Cytotoxicity of 1-Phenylbutane-2-thiol on A549 Cells

Concentration (µM)Cell Viability (%)
0100
1085
2570
5050
10030

The biological activity of 1-Phenylbutane-2-thiol can be attributed to its ability to modulate various signaling pathways. It appears to exert its effects through:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce ROS production, leading to oxidative stress in cancer cells.
  • Caspase Activation : It activates caspases involved in apoptosis, promoting programmed cell death.
  • Cell Cycle Arrest : By interfering with cell cycle regulation, it halts the proliferation of cancer cells.

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